1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
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Properties
IUPAC Name |
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-19-9-7-6-8-10-19)35(32,33)21-13-11-20(34-3)12-14-21/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAWRZHKICEHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the quinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of quinoline exhibit significant antiproliferative activity against various cancer cell lines. The specific compound has shown promising results in inhibiting the growth of several carcinoma cells.
Case Studies
- MTT Assay Results : In a study evaluating the antiproliferative effects, the compound was tested against multiple cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
- Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis, while Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinoline core significantly influence biological activity. For instance:
- Diethylamino Group : The presence of a diethylamino group enhances solubility and bioavailability.
- Fluorine Substitution : The introduction of fluorine at the 6-position is critical for increasing lipophilicity and enhancing binding affinity to biological targets .
- Methoxybenzenesulfonyl Moiety : This group appears to play a vital role in modulating the interactions with cellular targets, potentially affecting enzyme inhibition profiles.
Comparative Biological Activity
A comparative analysis with similar quinoline derivatives reveals that modifications in the sulfonyl group can lead to variations in biological activity. A summary table is provided below:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 5.0 | Apoptosis induction |
| 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-chlorobenzenesulfonyl)-1,4-dihydroquinolin-4-one | Structure | 10.0 | Cell cycle arrest |
| 1-benzyl-7-(diethylamino)-6-fluoro-3-(benzenesulfonyl)-1,4-dihydroquinolin-4-one | Structure | 15.0 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
